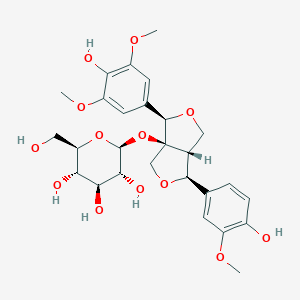

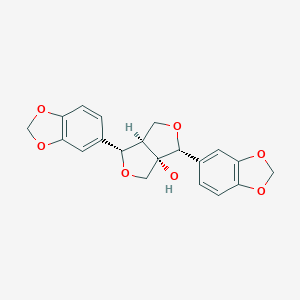

泡桐宁

描述

泡桐宁是一种天然存在的呋喃呋喃木脂素,来源于泡桐树。 该化合物因其多样的生物活性而备受关注,包括抗菌、抗炎和抗氧化特性 .

科学研究应用

泡桐宁在科学研究中有广泛的应用:

化学: 用作合成其他生物活性木脂素的前体,以及用作研究木脂素生物合成的模型化合物。

生物学: 研究其抗菌和抗氧化特性,使其成为天然防腐剂和保健品的潜在候选者.

作用机制

泡桐宁通过各种分子靶点和途径发挥作用:

抗菌活性: 泡桐宁破坏微生物细胞膜并抑制必需酶,导致细胞死亡.

抗炎活性: 它调节促炎细胞因子的产生并抑制核因子-κB (NF-κB) 途径的激活.

抗氧化活性: 泡桐宁清除自由基并上调抗氧化酶的表达.

生化分析

Biochemical Properties

The biochemical properties of Paulownin are influenced by the nutrients in in vitro regenerated plantlets and somaclonal variation . Biochemical traits such as soluble leaf protein, anthocyanin, flavonoid, proline, carotenoid contents, and photosynthetic pigment amounts in induced embryos and regenerated plantlets have been measured .

Cellular Effects

The effects of Paulownin on cells are largely dependent on the nutrients present in the culture medium. For instance, media with decreased macronutrients to half and a quarter amount showed a higher ratio of somatic embryo induction, regeneration, and antioxidant activity .

Molecular Mechanism

It is known that by reducing macronutrients, especially nitrate and ammonium in tissue culture of Paulownin plant, somatic embryo induction, regeneration, and antioxidant activities increase while free radicals reduce .

Temporal Effects in Laboratory Settings

The effects of Paulownin over time in laboratory settings are influenced by the nutrient composition of the culture medium. Media with reduced nutrient strength to one-fourth and one-second, somaclonal variation and genomic changes were recorded .

Metabolic Pathways

It is known that elements may be linked to the frequency of somaclonal variation in an in vitro culture .

Transport and Distribution

It is known that the nutrient composition of the culture medium can influence the induction and regeneration of somatic embryos .

Subcellular Localization

It is known that the nutrient composition of the culture medium can influence the induction and regeneration of somatic embryos .

准备方法

合成路线和反应条件: 泡桐宁可以通过12步合成反应从®-(+)-3-羟基丁内酯立体选择性合成,产率为4.4%

工业生产方法: 泡桐宁的工业生产通常涉及从泡桐树的心材和边材中提取。 提取过程包括使用己烷和氯仿进行溶剂分级,以分离活性化合物 .

化学反应分析

反应类型: 泡桐宁会发生各种化学反应,包括氧化、还原和取代。

常见试剂和条件:

氧化: 泡桐宁可以在酸性条件下使用高锰酸钾或三氧化铬等试剂氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂进行。

取代: 取代反应通常涉及亲核试剂,如甲醇钠或叔丁醇钾。

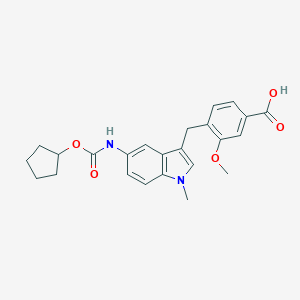

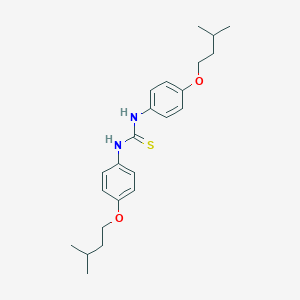

相似化合物的比较

泡桐宁经常与其他木脂素,如芝麻素和胡椒酚进行比较:

类似化合物列表:

- 芝麻素

- 胡椒酚

- 鬼臼毒素

- 牛蒡子苷

泡桐宁独特的生物活性组合及其在各种应用中的潜力使其成为科学研究和工业应用中备受关注的化合物。

属性

IUPAC Name |

(3R,3aS,6S,6aR)-3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2/t13-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQZFLPWHBKTTR-WNISUXOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](OC[C@@]2([C@H](O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156507 | |

| Record name | Paulownin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13040-46-5 | |

| Record name | (+)-Paulownin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13040-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paulownin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paulownin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13040-46-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

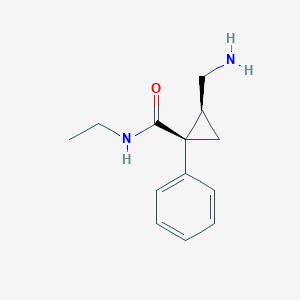

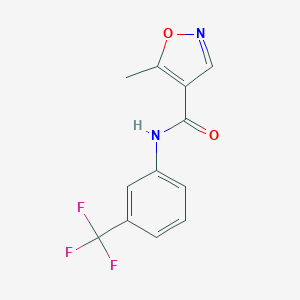

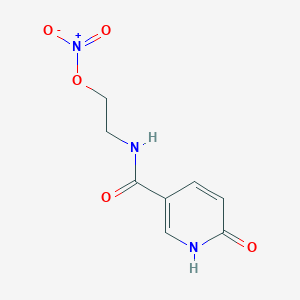

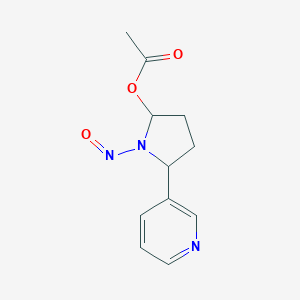

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Paulownin?

A: Paulownin possesses the molecular formula C20H22O6 and a molecular weight of 358.39 g/mol. [, , ]

Q2: What are the key structural features of Paulownin?

A: Paulownin belongs to the 3,7-dioxabicyclo-(3,3,0)-octane group of lignans. Its core structure consists of two fused tetrahydrofuran rings with a hydroxyl group at the ring juncture. It also features two 3,4-methylenedioxyphenyl groups. [, ]

Q3: What spectroscopic data are available for characterizing Paulownin?

A: Researchers commonly utilize various spectroscopic techniques to characterize Paulownin, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Analyses of these spectra provide valuable information about the compound's structure, functional groups, and fragmentation patterns. [, , ]

Q4: What are the reported biological activities of Paulownin?

A: Studies have explored various potential biological activities of Paulownin, including: * Anti-inflammatory activity: Paulownin demonstrated significant inhibition of ear swelling induced by xylene in a dose-dependent manner. [] * Analgesic activity: It exhibited analgesic effects by reducing writhing times in mice induced by acetic acid. [] * Immunomodulatory activity: Paulownin enhanced the phagocytic function of mononuclear phagocytes. [] * Hypoglycemic activity: High doses of Paulownin significantly decreased blood glucose levels, suggesting potential for managing hyperglycemia. [] * Cytotoxic activity: Paulownin showed cytotoxic activity against human breast cancer (MCF-7) cells. [] * Antifungal activity: Studies suggest Paulownin might contribute to the antifungal properties of certain plants, potentially through its piperonyl nucleus. []

Q5: What is known about the mechanism of action of Paulownin?

A: While research on Paulownin's mechanism of action is ongoing, some studies provide insights: * Inhibition of Cystathionine γ-synthase (CGS): Paulownin exhibited inhibitory activity against Helicobacter pylori CGS, a potential drug target for bacterial infections. The inhibition was found to be non-competitive with the substrate O-succinyl-l-homoserine. [] * Antioxidant properties: Paulownin, along with other compounds identified in Paulownia tomentosa Steud flower extracts, demonstrated potent antioxidant activity through scavenging DPPH, superoxide anions, and hydroxyl radicals. []

Q6: What are the potential applications of Paulownin based on its biological activities?

A: Paulownin's diverse biological activities make it a promising candidate for various applications: * Anti-inflammatory agent: Its potent anti-inflammatory effects suggest potential for treating inflammatory conditions. [] * Analgesic: Its ability to reduce pain perception makes it a potential candidate for developing new painkillers. [] * Immunomodulator: Its immunomodulatory effects could be explored for boosting immune responses or managing autoimmune disorders. [] * Antidiabetic agent: Its hypoglycemic activity highlights its potential for developing new antidiabetic drugs. [] * Anticancer agent: Its cytotoxic activity against cancer cell lines warrants further investigation for developing anticancer therapies. [, ] * Antibacterial agent: Its inhibitory activity against bacterial enzymes, like CGS, suggests potential for developing new antibacterial drugs. []

Q7: Are there any studies on the structure-activity relationship (SAR) of Paulownin?

A: Yes, researchers have investigated the SAR of Paulownin and its derivatives: * One study focused on synthesizing novel Paulownin derivatives via click chemistry, specifically targeting the hydroxyl group. The research explored how structural modifications impacted the cytotoxic activity of these derivatives against various cancer cell lines. Results showed that some derivatives exhibited increased potency and selectivity compared to the parent compound, highlighting the potential of SAR studies for optimizing therapeutic properties. [] * Research on the antifungal activity of lignans from Gmelina arborea suggested that the presence of a piperonyl nucleus in Paulownin and other lignans contributed to their activity against fungi like Trametes versicolor. []

Q8: Is there any research on the pharmacokinetics (PK) of Paulownin?

A8: Currently, detailed information regarding the PK properties of Paulownin, such as absorption, distribution, metabolism, and excretion (ADME), is limited. Further research is needed to understand how the compound behaves within living organisms, which is crucial for determining its suitability for drug development.

Q9: What are the current limitations and future directions for Paulownin research?

A9: Despite promising findings, research on Paulownin is still in its early stages. Key limitations include: * Limited understanding of its mechanism of action for various biological activities. * Lack of comprehensive PK and pharmacodynamics (PD) data. * Limited in vivo studies to validate in vitro findings and assess efficacy in animal models of disease. * Need for extensive toxicological studies to evaluate safety and potential adverse effects.

Q10: Has any research investigated the environmental impact of Paulownin or its production?

A10: While Paulownin is a natural compound found in various plant species, research specifically addressing its environmental impact and degradation remains limited. Further studies are needed to assess potential ecotoxicological effects and explore sustainable practices for its production and utilization.

Q11: What are the potential sources of Paulownin and their sustainability?

A: Paulownin is primarily extracted from various plant sources, including: * Paulownia tomentosa wood [, , ] * Phyllarthron comorense heartwood [, ] * Callicarpa maingayi stem bark [, ] * Gmelina arborea heartwood [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。